

A Technical Guide to the Physical and Chemical Properties of Tragacanthin Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TRAGACANTHIN**

Cat. No.: **B1166305**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physical and chemical properties of **tragacanthin** solutions. **Tragacanthin**, the water-soluble fraction of gum tragacanth, is a complex anionic polysaccharide with significant applications in the pharmaceutical and food industries as a thickening, suspending, and emulsifying agent.^{[1][2][3]} This document synthesizes key research findings on its molecular characteristics, rheological behavior, and factors influencing its stability, presenting quantitative data in a structured format and detailing the experimental methodologies used for its characterization.

Chemical Composition and Structure

Tragacanthin is one of the two primary components of gum tragacanth, the other being the water-insoluble, swelling fraction known as bassorin.^{[1][4][5]} **Tragacanthin** typically constitutes 30-40% of the total gum.^{[1][4][6]} It is a complex, heterogeneous, and anionic carbohydrate.^[5]

The primary structure of **tragacanthin** consists of a backbone of (1 → 4)-linked α-D-galacturonic acid residues.^[7] This main chain is substituted with side branches of D-xylose units attached at the (1 → 3) position.^[7] Other sugar residues present include L-fucose, D-galactose, and L-arabinose.^{[4][6]} The acidic nature of **tragacanthin** is attributed to the presence of carboxylic acid groups in its structure.^[4] It is believed that bassorin, a complex of polymethoxylated acids, may yield **tragacanthin** upon demethoxylation.^{[6][8]}

Physical Properties

Tragacanthin solutions are known for their high viscosity, which is a key functional property. The physical appearance of the parent gum tragacanth is typically white to pale yellow, and it is odorless and nearly tasteless.[\[4\]](#)

Solubility

Tragacanthin is the water-soluble fraction of gum tragacanth.[\[6\]](#)[\[9\]](#) In contrast, bassorin is insoluble in water but swells to form a gel.[\[1\]](#) When gum tragacanth is dispersed in water, the **tragacanthin** dissolves to form a viscous colloidal solution, while the bassorin swells, contributing to the overall gel-like structure.[\[9\]](#)

Molecular Characteristics

The molecular properties of **tragacanthin** have been characterized using various techniques, providing insights into its size, shape, and conformation in solution.

Property	Value	Method(s) of Determination	Reference
Weight Average Molecular Mass (Mw)	1.8 x 105 to 1.6 x 106 g/mol	Gel Permeation Chromatography (GPC) with Multi-Angle Light Scattering (MALS)	[7][10][11]
Intrinsic Viscosity ([η]) vs. Mw	[η] = 9.077 x 10-5 Mw0.87 (dL g-1)	Viscometry	[7][10][11]
Radius of Gyration ((s ²)z ^{1/2}) vs. Mw	(s ²)z ^{1/2} = 0.021 Mw0.59 (nm)	GPC with MALS	[11]
Molar Mass per Unit Contour Length (ML)	1111 nm	Calculated from GPC-MALS data	[10][11]
Persistence Length (q)	26 nm	Calculated from GPC-MALS data	[10][11]
Ratio of Radius of Gyration to Hydrodynamic Radius (Rg/Rh)	1.87	GPC-MALS and Photon Correlation Spectroscopy	[10][11]
Smidsrød Parameter (B)	0.013	Calculated	[10][11]
Transition from Dilute to Semi-Dilute Regime (C[η])*	2.82	Viscometry	[7][10][11]

Rheological Properties of Tragacanthin Solutions

The rheological behavior of **tragacanthin** solutions is a critical aspect of their functionality in various applications. These solutions are known for their high viscosity and shear-thinning (pseudoplastic) behavior.[4]

Viscosity and Shear Behavior

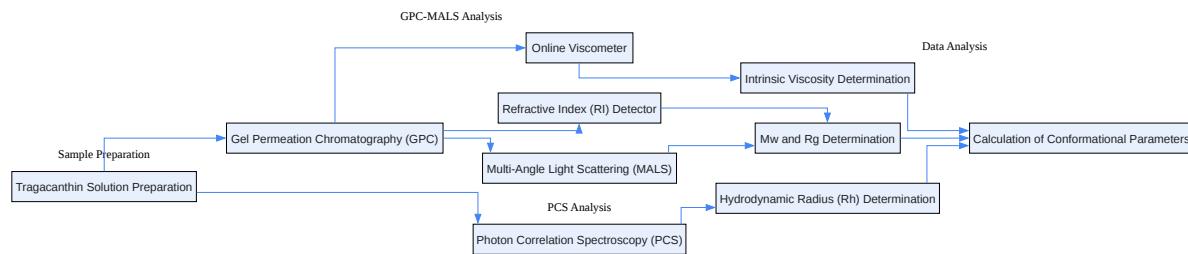
Aqueous solutions of **tragacanthin** exhibit non-Newtonian, shear-thinning properties, where the apparent viscosity decreases with an increasing shear rate.[12] At a concentration of 1% at 25°C in the absence of salt, the insoluble bassorin fraction shows higher viscosity and more pronounced shear-thinning behavior compared to **tragacanthin**.[10][11] The rheological behavior of **tragacanthin** can be described using the Williamson model.[10][11] Oscillatory shear experiments indicate that **tragacanthin** solutions behave as semi-dilute to concentrated solutions of entangled, random coil polymers, unlike bassorin which forms a gel-like structure. [7][10][11]

Effect of Temperature

The viscosity of **tragacanthin** solutions is temperature-dependent. An increase in temperature leads to a decrease in viscosity.[13] The activation energy calculated for **tragacanthin** indicates a more rapid decrease in viscosity with increasing temperature compared to bassorin. [7][10][11] As the temperature increases, the hydrodynamic radius of **tragacanthin** decreases, suggesting the molecule tends to compact.[13]

Effect of pH

The pH of the solution significantly influences the viscosity of tragacanth dispersions. The maximum initial viscosity is observed around pH 8, while the greatest stability is found at approximately pH 5.[1][14] The viscosity decreases with increasing pH.[14] Tragacanth dispersions are most stable in the pH range of 4-8.[14]


Effect of Salts

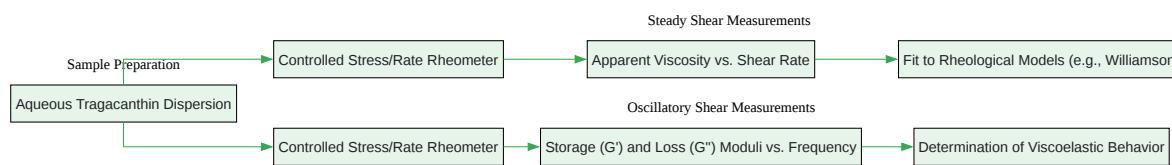
The presence of salts can alter the rheological properties of **tragacanthin** solutions. The addition of sodium chloride (NaCl) can change the steady and oscillatory rheological properties.[7][10][11] In the presence of NaCl, the final viscosity of bassorin can become even less than that of **tragacanthin**.[10][11] The addition of strong mineral and organic acids, as well as alkali or sodium chloride (especially with heating), can reduce the viscosity of tragacanth dispersions.[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of **tragacanthin** solutions. The following are summaries of key experimental protocols cited in the literature.

Determination of Molecular Properties

[Click to download full resolution via product page](#)


Workflow for Determining Molecular Properties of **Tragacanthin**.

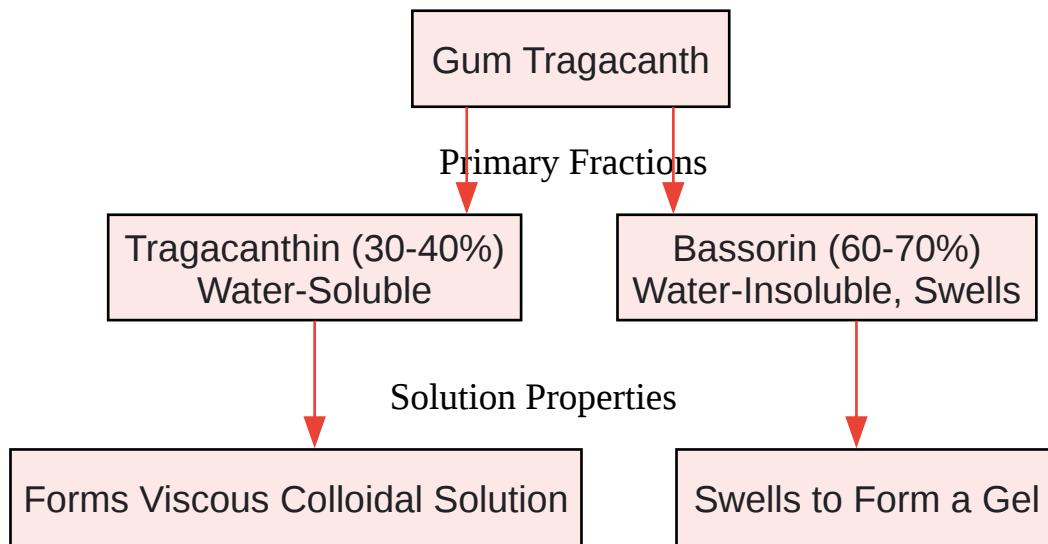
Protocol: Solution properties of **tragacanthin** are typically studied using gel permeation chromatography (GPC) coupled with multi-angle light scattering (MALS), a refractive index (RI) detector, and an online viscometer.[7][10][11] Photon correlation spectroscopy (PCS) is used to determine the hydrodynamic radius.[7][10][11]

- Sample Preparation: Aqueous solutions of **tragacanthin** are prepared at a known concentration.
- GPC-MALS-Viscometry: The solution is injected into a GPC system to separate the polymer fractions by size. The eluting fractions are then passed through the MALS detector to measure light scattering at multiple angles, the RI detector to measure concentration, and the viscometer to measure the intrinsic viscosity of each fraction.

- Data Analysis: The data from the detectors are used to calculate the weight average molecular mass (M_w), radius of gyration (R_g), and intrinsic viscosity ($[\eta]$) for each fraction.
- PCS: The hydrodynamic radius (R_h) is determined by measuring the fluctuations in scattered light intensity due to the Brownian motion of the molecules in solution.
- Conformational Parameters: The persistence length (q) and molar mass per unit contour length (ML) are calculated from the relationships between M_w , R_g , and $[\eta]$.

Rheological Measurements

[Click to download full resolution via product page](#)


Workflow for Rheological Characterization of **Tragacanthin** Solutions.

Protocol: The rheological behavior of aqueous dispersions of **tragacanthin** is investigated using a controlled stress or controlled rate rheometer.

- Sample Preparation: Dispersions of **tragacanthin** in water are prepared at various concentrations.
- Steady Shear Tests: The sample is subjected to a range of shear rates or shear stresses, and the resulting viscosity is measured. This generates a flow curve (viscosity versus shear rate) which indicates the shear-thinning nature of the solution.
- Oscillatory Shear Tests (Dynamic Measurements): Small amplitude oscillatory shear is applied to the sample over a range of frequencies. This measures the storage modulus (G'),

representing the elastic component, and the loss modulus (G''), representing the viscous component. The relative magnitudes of G' and G'' provide insight into the structure of the solution (e.g., gel-like vs. entangled polymer solution).

Logical Relationships

[Click to download full resolution via product page](#)

Relationship between Gum Tragacanth and its Fractions.

Safety and Toxicology

Tragacanth gum has been granted "Generally Recognized as Safe" (GRAS) status for use as a food additive.[15] It is considered to have low acute toxicity.[16] Studies have shown that it is essentially non-mutagenic and non-carcinogenic.[1][16] Cosmetic products containing up to 1.5% tragacanth gum were found to be essentially non-irritating and non-sensitizing in human studies.[1]

Applications in Drug Development

The unique properties of **tragacanthin** make it a valuable excipient in pharmaceutical formulations. It is used as a suspending and emulsifying agent in creams, gels, and emulsions. [14] Its biocompatibility, biodegradability, and non-toxic nature make it an attractive biomaterial

for drug delivery systems, wound healing, and tissue engineering.[2][3][17][18] Tragacanth-based hydrogels have been investigated for controlled drug release applications.[17]

In conclusion, **tragacanthin** is a versatile natural polysaccharide with well-defined, albeit complex, physical and chemical properties. Its high viscosity, shear-thinning behavior, and stability over a range of conditions make it a valuable component in various scientific and industrial applications, particularly in the field of drug development and formulation. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 2. A review on tragacanth gum: A promising natural polysaccharide in drug delivery and cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. capecrystalbrands.com [capecrystalbrands.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Gum Tragacanth: Structure | Pilgaard Polymers [pilgaardpolymers.com]
- 7. researchgate.net [researchgate.net]
- 8. Gum Tragacanth - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solution properties of targacanthin (water-soluble part of gum tragacanth exudate from *Astragalus gossypinus*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]

- 14. phexcom.com [phexcom.com]
- 15. drugs.com [drugs.com]
- 16. Re-evaluation of tragacanth (E 413) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Tragacanth gum-based hydrogels for drug delivery and tissue engineering applications [frontiersin.org]
- 18. Gum Tragacanth (GT): A Versatile Biocompatible Material beyond Borders - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Properties of Tragacanthin Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166305#physical-and-chemical-properties-of-tragacanthin-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com